N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide
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Overview
Description
N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a synthetic organic compound. It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone core can be synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dimethylphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Amidation: The final step involves the formation of the amide bond through reactions with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class may include 3,6-dihydropyridazin-3-ones with different substituents.
Amide Derivatives: Compounds with similar amide functional groups but different aromatic or aliphatic substituents.
Uniqueness
N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-15(2)25(32)27-22-13-19(10-9-17(22)4)21-11-12-24(31)29(28-21)14-23(30)26-20-8-6-7-16(3)18(20)5/h6-13,15H,14H2,1-5H3,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSAPGWLOSDDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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